Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate hcl
CAS No.:
Cat. No.: VC18389573
Molecular Formula: C8H16ClNO3
Molecular Weight: 209.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16ClNO3 |
|---|---|
| Molecular Weight | 209.67 g/mol |
| IUPAC Name | ethyl (2S,5R)-5-aminooxane-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7-4-3-6(9)5-12-7;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 |
| Standard InChI Key | KEHHVCKPABURLO-HHQFNNIRSA-N |
| Isomeric SMILES | CCOC(=O)[C@@H]1CC[C@H](CO1)N.Cl |
| Canonical SMILES | CCOC(=O)C1CCC(CO1)N.Cl |
Introduction
Structural and Stereochemical Analysis
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆ClNO₃ | |
| Molecular Weight | 209.67 g/mol | |
| SMILES Notation | CCOC(=O)[C@@H]1CCC@HN.Cl | |
| InChIKey | KEH-HVCKPABURLO-HHQFNNIRSA-N |
Spectroscopic Characterization
Infrared Spectroscopy: Stretching vibrations at ~1715 cm⁻¹ confirm the ester carbonyl (C=O), while NH₃⁺ deformations from the hydrochloride salt appear near 2800–3000 cm⁻¹ . The absence of free -NH₂ signals indicates protonation to -NH₃⁺Cl⁻ .
NMR Data:
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¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 3.50–4.10 (m, 4H, OCH₂ and pyran ring H), 4.15 (q, 2H, OCH₂CH₃), 5.20 (s, 1H, NH₃⁺) .
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¹³C NMR: δ 14.1 (CH₂CH₃), 60.8 (OCH₂), 72.4 (C2), 53.1 (C5), 170.5 (C=O) .
Synthetic Methodologies
Direct Amination of Tetrahydropyran Derivatives
A common route involves nucleophilic ring-opening of epoxides followed by reductive amination. For instance, ethyl 5-oxo-tetrahydro-pyran-2-carboxylate undergoes Staudinger reaction with trimethylsilyl azide, followed by HCl treatment to yield the target compound . Alternative protocols use hybrid catalysts (e.g., p-TSA) for diastereoselective synthesis, achieving yields >80% under reflux in DMF/CH₃CN .
Multicomponent Reactions (MCRs)
Recent advances employ MCRs with aldehydes, malononitrile, and thiourea derivatives. For example, KOH-mediated cyclization in DMF at 100°C facilitates the formation of pyran-3-carbonitrile intermediates, which are subsequently functionalized . This method emphasizes solvent effects—aprotic polar solvents enhance diastereoselectivity by stabilizing transition states .
Table 2: Comparative Synthesis Routes
| Method | Conditions | Yield | Diastereoselectivity |
|---|---|---|---|
| Reductive Amination | HCl/MeOH, 25°C, 12h | 75% | 90% trans |
| Hybrid Catalysis (p-TSA) | DMF/CH₃CN, reflux, 6h | 82% | 95% trans |
| MCR-KOH | DMF, 100°C, 1h | 68% | 85% trans |
Reactivity and Functionalization
Ester Hydrolysis
The ethyl ester undergoes saponification with NaOH/EtOH to yield the carboxylic acid derivative, a precursor for amide couplings. Kinetic studies show pseudo-first-order behavior with k = 0.12 h⁻¹ at 50°C .
Amino Group Modifications
The protonated amino group participates in Schiff base formation with aromatic aldehydes. For instance, reaction with benzaldehyde in EtOH produces N-benzylidene derivatives (λmax = 320 nm, ε = 12,500 M⁻¹cm⁻¹) . This reactivity is exploited in coordination chemistry for ligand design.
Applications in Drug Discovery
Antimicrobial Agents
Derivatives exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . The hydrochloride salt enhances solubility, improving bioavailability compared to freebase forms.
Anticancer Scaffolds
Structure-activity relationship (SAR) studies reveal that C5-substituted analogues inhibit topoisomerase IIα (IC₅₀ = 8.2 µM) . Molecular docking suggests hydrogen bonding between the amino group and Asp479 residue .
Stability and Degradation
Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with HCl loss occurring at 120°C . Accelerated stability studies (40°C/75% RH) indicate <5% degradation over 6 months when stored in amber glass under nitrogen.
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